

3,3'-Oxydipropanol CAS number and chemical identifiers

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Compound of Interest

Compound Name: 3,3'-Oxydipropanol

Cat. No.: B1595469

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An In-depth Technical Guide to 3,3'- Oxydipropanol

This technical guide provides a comprehensive overview of **3,3'-Oxydipropanol**, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details its chemical identifiers, physical and chemical properties, a suggested synthesis protocol, and its metabolic pathway.

Chemical Identifiers and Properties

3,3'-Oxydipropanol, also known as dipropylene glycol, is a commercially significant chemical. While the specific isomer **3,3'-Oxydipropanol** has the CAS number 2396-61-4, the more common commercial product is a mixture of isomers with the CAS number 25265-71-8.[1] The technical data for **3,3'-Oxydipropanol** is summarized in the tables below.

Table 1: Chemical Identifiers for 3,3'-Oxydipropanol



Identifier	Value
Chemical Name	3,3'-Oxydipropanol
CAS Number	2396-61-4
Alternative CAS Number	25265-71-8 (for Dipropylene Glycol isomer mixture)
Molecular Formula	C6H14O3
Molecular Weight	134.17 g/mol
InChI	InChI=1S/C6H14O3/c7-3-1-5-9-6-2-4-8/h7- 8H,1-6H2
InChlKey	SZXQTJUDPRGNJN-UHFFFAOYSA-N
Canonical SMILES	C(CO)COCCCO
EINECS Number	219-251-4

Table 2: Physicochemical Properties of 3,3'-Oxydipropanol



Property	Value
Appearance	Colorless, odorless, viscous liquid[1]
Boiling Point	264 °C at 760 mmHg
Density	1.04 g/cm ³
Flash Point	113.5 °C
Solubility	Miscible with water
logP	-0.23220
Vapor Pressure	2.2 Pa at 50 °C
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	6

Experimental Protocols Synthesis of 3,3'-Oxydipropanol via Williamson Ether Synthesis

While specific laboratory-scale synthesis protocols for **3,3'-Oxydipropanol** are not readily available in the reviewed literature, a plausible method is the Williamson ether synthesis. This classic organic reaction forms an ether from an organohalide and an alkoxide.[2][3] In this case, it would involve the reaction of 3-chloropropan-1-ol with the sodium salt of 1,3-propanediol.

Reaction Scheme:

$$HO-(CH_2)_3-OH + NaH \rightarrow Na^{+-}O-(CH_2)_3-OH + H_2 Na^{+-}O-(CH_2)_3-OH + CI-(CH_2)_3-OH \rightarrow HO-(CH_2)_3-O-(CH_2)_3-OH + NaCI$$

Materials:

• 1,3-Propanediol



- Sodium hydride (NaH)
- 3-Chloro-1-propanol
- Anhydrous tetrahydrofuran (THF) as solvent
- Hydrochloric acid (for neutralization)
- Sodium chloride (for washing)
- Anhydrous magnesium sulfate (for drying)

Procedure:

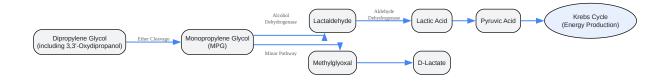
- Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a
 magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g.,
 argon or nitrogen), dissolve 1,3-propanediol in anhydrous THF.
- Slowly add one equivalent of sodium hydride to the solution at 0 °C. The reaction mixture will be stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
- Ether Synthesis: Slowly add one equivalent of 3-chloro-1-propanol to the reaction mixture via the dropping funnel.
- The reaction mixture is then heated to reflux and maintained at that temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by the slow addition of water.
- Neutralize the mixture with dilute hydrochloric acid.
- Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic extracts and wash with brine (saturated sodium chloride solution).



- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 3,3'-Oxydipropanol.

Metabolic Pathway of Dipropylene Glycol

Dipropylene glycol, which includes **3,3'-Oxydipropanol**, is metabolized in the body. The primary metabolic pathway involves the cleavage of the ether linkage to form monopropylene glycol (MPG).[4] MPG is a well-studied compound that is further metabolized via two main pathways. The principal pathway involves the oxidation of MPG to lactic acid and then to pyruvic acid by alcohol dehydrogenase and aldehyde dehydrogenase, respectively. Pyruvic acid can then enter the Krebs cycle for energy production. A minor pathway involves the formation of methylglyoxal, which is then converted to D-lactate.[4]



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Metabolic pathway of dipropylene glycol.

Safety and Handling

3,3'-Oxydipropanol is considered to have low toxicity.[5] However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle it in a well-ventilated area and to use personal protective equipment such as gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

This guide provides a foundational understanding of **3,3'-Oxydipropanol**. Further research into its specific applications and biological interactions is encouraged for a more comprehensive



picture.

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